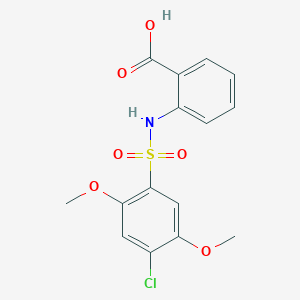

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid

Description

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid is a benzoic acid derivative featuring a sulfonamido group at the 2-position of the benzene ring. The sulfonamide moiety is further substituted with a 4-chloro and 2,5-dimethoxy benzene ring. The carboxylic acid group enhances polarity, making it amenable to hydrogen bonding and ionic interactions.

Properties

IUPAC Name |

2-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO6S/c1-22-12-8-14(13(23-2)7-10(12)16)24(20,21)17-11-6-4-3-5-9(11)15(18)19/h3-8,17H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUBLHHOMZSCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamido linkage .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with amino acid residues in proteins, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Molecular Formula: C₁₁H₁₁NO₅ vs. C₁₅H₁₄ClNO₆S (estimated for the target compound).

- Substituents : The ethoxy-oxoacetamido group replaces the sulfonamido moiety, leading to distinct hydrogen-bonding patterns. The target compound’s sulfonamide NH and carboxylic acid groups enable stronger intermolecular interactions compared to the amide and ester groups in 2-(2-ethoxy-2-oxoacetamido)benzoic acid.

- Crystallography: 2-(2-Ethoxy-2-oxoacetamido)benzoic acid crystallizes in the triclinic P1 space group (a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) with a planar molecular geometry .

4-Chloro-2,5-dimethoxyaniline

- Molecular Formula: C₈H₁₀ClNO₂ vs. C₁₅H₁₄ClNO₆S.

- Substituents : Both share 4-chloro-2,5-dimethoxy substitution, but the aniline lacks the sulfonamido-benzoic acid backbone.

- Physicochemical Properties: The aniline’s amino group is basic and prone to protonation, while the target compound’s carboxylic acid and sulfonamide groups confer acidity. The sulfonamide and carboxylic acid groups in the target compound enhance solubility in polar solvents compared to the hydrophobic aniline .

4-Chloro-2,5-dimethylbenzenesulfonyl Chloride

- Molecular Formula: C₈H₈Cl₂O₂S vs. C₁₅H₁₄ClNO₆S.

- Substituents : The sulfonyl chloride group is reactive, enabling nucleophilic substitution, whereas the target compound’s sulfonamido group is stabilized for hydrogen bonding.

- Reactivity : The sulfonyl chloride is a key intermediate in synthesizing sulfonamides, suggesting the target compound could be derived from similar precursors .

Data Tables

Table 1: Structural and Crystallographic Comparison

Table 2: Substituent Effects on Properties

| Compound | Key Substituents | Solubility (Polarity) | Acidity (pKa) |

|---|---|---|---|

| This compound | Sulfonamide, carboxylic acid | High (polar solvents) | Low (carboxylic acid ~2-3) |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | Ester, amide | Moderate | Neutral (ester/amide) |

| 4-Chloro-2,5-dimethoxyaniline | Amine, chloro, methoxy | Low (nonpolar) | Basic (amine ~4-5) |

Research Findings and Implications

- Electronic Effects : The chloro and methoxy substituents modulate electron density, influencing reactivity in electrophilic substitution or nucleophilic displacement reactions.

- Analytical Considerations : Chlorine substituents (as in ) may necessitate specialized chromatographic methods for detection, though this is speculative without direct data .

Biological Activity

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a sulfonamide group and additional methoxy groups. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antibiotic agent.

- Anticancer Properties : Studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and modulating key signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Modulation of Apoptotic Pathways : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzoic acid derivatives, including our compound of interest. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| This compound | 32 | 64 |

Anticancer Activity

Another study investigated the effects of this compound on cancer cell lines. The results demonstrated that at concentrations ranging from 1 to 10 µM, it significantly reduced cell viability in breast and colon cancer cells.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HT-29 (Colon Cancer) | 7.5 |

Safety and Toxicity

Preliminary toxicity assessments have shown that the compound exhibits low cytotoxicity in non-cancerous cell lines at therapeutic concentrations. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid, and what purification methods are recommended?

- Methodological Answer: The compound is typically synthesized via sulfonamide formation. React 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine). Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane). Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, gradient elution). Confirm purity via HPLC (>95%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer:

- Spectroscopy: Use H NMR to confirm the presence of aromatic protons (6.8–8.2 ppm) and methoxy groups (~3.8 ppm). IR spectroscopy can identify sulfonamide N–H stretches (~3250 cm) and carboxylic acid O–H (~2500–3000 cm).

- Crystallography: Grow single crystals via slow evaporation (solvent: DMSO/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least squares). Visualize the final structure with ORTEP-3 to confirm bond angles and torsion angles .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges (e.g., twinning or disorder) in this compound’s crystal structure?

- Methodological Answer: For twinned data, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For disorder, apply PART instructions to model split positions and constrain thermal parameters. Validate refinement stability via R-factor convergence (<5% difference between R and R). Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds between sulfonamide and carboxylic acid groups) .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition potency) be reconciled across studies?

- Methodological Answer:

- Assay Conditions: Standardize assay parameters (pH, temperature, substrate concentration). For α-glucosidase/α-amylase inhibition, compare IC values under identical buffer systems (e.g., phosphate buffer, pH 6.8).

- Structural Analogues: Synthesize derivatives with modified substituents (e.g., replacing Cl with F) to assess structure-activity relationships (SAR). Use molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites .

- Metabolic Stability: Evaluate compound stability in liver microsomes (see ’s protocols for metabolite identification using LC-MS/MS) to rule out rapid degradation as a source of variability .

Q. What computational approaches predict the compound’s potential in metal-organic frameworks (MOFs)?

- Methodological Answer:

- Ligand Design: Use density functional theory (DFT) to calculate the benzoic acid’s pK and sulfonamide’s coordination propensity (e.g., binding to Zn or Cu).

- Topology Prediction: Employ TOPOS software to simulate MOF architectures. Prioritize ligands with high symmetry (e.g., square-grid or diamondoid nets).

- Experimental Validation: Synthesize MOFs via solvothermal methods (DMF, 120°C). Characterize porosity via BET surface area analysis and gas adsorption (CO/N) .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

- Methodological Answer:

- Solubility Screening: Use the shake-flask method in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy (λ = 260 nm).

- Co-solvency Studies: Apply the Higuchi-Connors model to assess solubility enhancement with cyclodextrins or surfactants (e.g., Tween-80).

- Thermodynamic Analysis: Calculate Hansen solubility parameters (δ, δ, δ) to predict miscibility gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.